molecular formula C21H23NO3S B2568537 1-butyl-6-methyl-3-tosylquinolin-4(1H)-one CAS No. 899217-48-2

1-butyl-6-methyl-3-tosylquinolin-4(1H)-one

Cat. No. B2568537
CAS RN: 899217-48-2
M. Wt: 369.48
InChI Key: BTZLXMJFTQSARV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-butyl-6-methyl-3-tosylquinolin-4(1H)-one is represented by the formula C21H23NO3S .

Scientific Research Applications

Environmentally Benign Solvents

The use of room temperature ionic liquids, specifically 1-butyl-3-methylimidazoliumhexafluorophosphate ([bmim]PF6), has been demonstrated as an environmentally friendly solvent for the preparation of isoquinoline derivatives, including compounds similar to 1-butyl-6-methyl-3-tosylquinolin-4(1H)-one, through Bischler–Napieralski cyclization. This method offers excellent purity and yields under mild conditions, highlighting an environmentally benign alternative for chemical reactions (Judeh et al., 2002).

Sigma-2 Receptor Probes

Research on similar quinoline derivatives has led to the development of novel sigma-2 receptor probes. These compounds, due to their structural flexibility and affinity for sigma-2 receptors, have shown potential in in vitro studies, indicating their relevance in biological and pharmaceutical research (Xu et al., 2005).

Corrosion Inhibition

Compounds based on 8-hydroxyquinoline, structurally related to 1-butyl-6-methyl-3-tosylquinolin-4(1H)-one, have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic environments. These compounds have shown to be effective mixed-type inhibitors, indicating the potential of quinoline derivatives in protecting metals against corrosion (Faydy et al., 2019).

Fluorescent Probes for Bioimaging

A 1,8-naphthalimide-based Schiff base compound structurally related to 1-butyl-6-methyl-3-tosylquinolin-4(1H)-one has been developed as a "turn-on" fluorescent probe for Cu2+ ion detection. This compound exhibits high sensitivity and selectivity, making it suitable for bioimaging applications in HeLa cells, demonstrating the utility of quinoline derivatives in biological imaging and sensing (Wei et al., 2021).

Antioxidants in Lubricating Greases

Quinolinone derivatives, including compounds similar to 1-butyl-6-methyl-3-tosylquinolin-4(1H)-one, have been synthesized and evaluated for their antioxidant efficiency in lubricating greases. The study found these compounds to be effective in inhibiting oxidation, highlighting their potential use in enhancing the performance and longevity of lubricating greases (Hussein et al., 2016).

properties

IUPAC Name

1-butyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-4-5-12-22-14-20(21(23)18-13-16(3)8-11-19(18)22)26(24,25)17-9-6-15(2)7-10-17/h6-11,13-14H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZLXMJFTQSARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-6-methyl-3-tosylquinolin-4(1H)-one

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